molecular formula C10H11BrO2 B13992301 2-(4-Bromophenyl)-1,4-dioxane

2-(4-Bromophenyl)-1,4-dioxane

Cat. No.: B13992301
M. Wt: 243.10 g/mol
InChI Key: QBAWXRKEKQHTJL-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1,4-dioxane is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a 1,4-dioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,4-dioxane typically involves the bromination of phenylacetic acid followed by cyclization to form the dioxane ring. One common method includes the treatment of phenylacetic acid with bromine and mercuric oxide to obtain a mixture of 2- and 4-bromophenylacetic acids, which are then separated by fractional crystallization . The brominated compound is then subjected to cyclization under acidic conditions to form the 1,4-dioxane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,4-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenyl-dioxane derivatives.

    Oxidation: Formation of oxidized phenyl-dioxane derivatives.

    Reduction: Formation of reduced phenyl-dioxane derivatives.

    Coupling: Formation of biaryl compounds with extended conjugation.

Scientific Research Applications

2-(4-Bromophenyl)-1,4-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1,4-dioxane involves its interaction with specific molecular targets and pathways. The bromine atom and dioxane ring contribute to its reactivity and ability to form stable complexes with biological molecules. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-1,4-dioxane is unique due to the presence of both the bromophenyl group and the 1,4-dioxane ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

2-(4-bromophenyl)-1,4-dioxane

InChI

InChI=1S/C10H11BrO2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10H,5-7H2

InChI Key

QBAWXRKEKQHTJL-UHFFFAOYSA-N

Canonical SMILES

C1COC(CO1)C2=CC=C(C=C2)Br

Origin of Product

United States

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